
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide is a useful research compound. Its molecular formula is C19H28N6O3 and its molecular weight is 388.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C13H16N4O3
- Molar Mass: 276.3 g/mol
- CAS Number: 1170850-14-2
Property | Value |
---|---|
Molecular Formula | C13H16N4O3 |
Molar Mass | 276.3 g/mol |
CAS Number | 1170850-14-2 |
Storage Conditions | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of adenosine receptor modulation. The presence of the dihydropyrimidinone moiety suggests potential for interaction with adenosine receptors, which are involved in numerous physiological processes.
Adenosine Receptor Interaction
Research indicates that derivatives of dihydropyrimidinones exhibit significant affinity towards A2B adenosine receptors. For instance, compounds synthesized through Biginelli reactions have shown promising results in terms of selectivity and potency against these receptors .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of related compounds. For example, derivatives from the Biginelli reaction have demonstrated significant antibacterial activity against various strains:
Compound ID | Bacterial Strain | MIC (μg/mL) |
---|---|---|
77a | Staphylococcus aureus | 2.14 |
77b | Bacillus subtilis | 0.58 |
77c | Escherichia coli | 1.10 |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities .
Cytotoxicity and Selectivity
In vitro studies have also assessed the cytotoxic effects and selectivity profiles of compounds related to our target compound. For example, compounds with structural modifications at the C6 position have shown varied cytotoxicity against cancer cell lines, indicating that subtle changes in structure can lead to significant differences in biological activity .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on the synthesis of pyrimidine derivatives via Biginelli reactions highlighted the antimicrobial efficacy against multiple bacterial strains. The study utilized agar well diffusion methods to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited potent antibacterial effects .
- Adenosine Receptor Antagonism : Another study explored a class of dihydropyrimidinones as selective A2B receptor antagonists. The findings indicated that these compounds could effectively inhibit cAMP accumulation in cells expressing A2B receptors, suggesting their potential use in therapeutic applications targeting adenosine signaling pathways .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of this compound is C15H20N4O3, with a molecular weight of approximately 304.34 g/mol. The structure features a complex arrangement that includes a pyrazole ring, a pyrimidine moiety, and a morpholinoethyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives are effective against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µmol/L |
Compound B | S. aureus | 8 µmol/L |
Compound C | P. aeruginosa | 16 µmol/L |
Anticancer Properties
The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and survival .
Case Study:
A recent study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing that they significantly reduced cell viability through apoptosis induction at concentrations ranging from 10 to 50 µM .
Anti-inflammatory Effects
Compounds with similar structural frameworks have been investigated for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .
Table 2: Inhibition of COX Enzymes by Related Compounds
Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
Compound D | 75 | 85 |
Compound E | 60 | 70 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including COX enzymes and receptors involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity .
Eigenschaften
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-morpholin-4-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-13-12-18(27)22-19(21-13)25-15(3)16(14(2)23-25)4-5-17(26)20-6-7-24-8-10-28-11-9-24/h12H,4-11H2,1-3H3,(H,20,26)(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSVJTYOPIEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCCN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.